The synthesis of N-methyl-2-(4-tosylbutanamido)thiophene-3-carboxamide can be achieved through several methods, typically involving multi-step organic reactions. One common approach involves:
Technical parameters such as reaction temperature, solvent choice (e.g., dimethylformamide or dioxane), and reaction time are crucial for optimizing yields and purity.
The molecular structure of N-methyl-2-(4-tosylbutanamido)thiophene-3-carboxamide features:
The compound's structure can be represented using SMILES notation: CNC(=O)c1ccsc1NC(=O)CCCS(=O)(=O)c1ccc(C)cc1, indicating the arrangement of atoms and bonds within the molecule .
N-methyl-2-(4-tosylbutanamido)thiophene-3-carboxamide participates in various chemical reactions:
The physical and chemical properties of N-methyl-2-(4-tosylbutanamido)thiophene-3-carboxamide include:
These properties influence its behavior in biological systems and its suitability for various applications .
N-methyl-2-(4-tosylbutanamido)thiophene-3-carboxamide has several potential scientific applications:
CAS No.: 112514-54-2
CAS No.: 154933-56-9
CAS No.: 463-82-1
CAS No.:
CAS No.: 91698-30-5
CAS No.: